molecular formula C15H22Cl2N2 B565544 BD 1008-d5 Dihydrobromide CAS No. 1246817-16-2

BD 1008-d5 Dihydrobromide

Cat. No. B565544
CAS RN: 1246817-16-2
M. Wt: 306.286
InChI Key: ASGIQUHBAVIOTI-UFFRDWFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BD 1008-d5 Dihydrobromide is a deuterium-labeled version of BD-1008 dihydrobromide . It is a biochemical used for proteomics research . It is a potent and selective σ receptor antagonist . It is used for research purposes only .


Synthesis Analysis

The synthesis of BD 1008-d5 Dihydrobromide involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of BD 1008-d5 Dihydrobromide is C15H19D5Br2Cl2N2 . The molecular weight is 468.11 . The SMILES representation of the molecule is [2H]C([2H])(N(C([2H])(CC1=CC(Cl)=C(Cl)C=C1)[2H])CCN2CCCC2)[2H].Br.Br .


Physical And Chemical Properties Analysis

BD 1008-d5 Dihydrobromide is a solid at room temperature . It is soluble in water to a concentration of 50 mM .

Safety And Hazards

BD 1008-d5 Dihydrobromide is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored under the recommended conditions as specified in the Certificate of Analysis .

properties

IUPAC Name

1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3/i1D3,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIQUHBAVIOTI-UFFRDWFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1CCCC1)C([2H])([2H])CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BD 1008-d5 Dihydrobromide

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